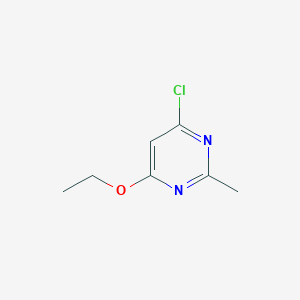
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one (2-AAPE) is an organic compound that has been extensively studied in recent years due to its potential as a novel therapeutic agent. It has been used as a ligand to target G-protein coupled receptors, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrazole and 1,2,4-triazole derivatives, which include structures related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, are significant in modern medicine and pharmacy due to their chemical modification potential and pharmacological potential. These compounds, especially when integrated with 1,2,4-triazole and pyrazole fragments, interact with various biological targets, making them attractive for scientific research (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Antifungal Activities
- Some derivatives of 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have shown potential in antimicrobial and antifungal applications. For instance, certain compounds in this category displayed moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).
Antioxidant and Anticancer Activities
- Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which are structurally related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, have demonstrated significant antioxidant activity, with some compounds being more effective than ascorbic acid. These compounds have also shown cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential in anticancer research (Tumosienė et al., 2020).
Structural and Molecular Studies
- Structural and molecular studies of related compounds, including azetidin-2-ones and bis-triazenes, have provided insights into their potential applications in drug design and synthesis. These studies help understand the molecular basis of their biological activities and guide the development of new therapeutic agents (Pottie et al., 1998).
Tubulin-Targeting Antitumor Agents
- Some compounds structurally similar to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have been identified as potent tubulin-targeting antitumor agents. These compounds have shown to inhibit the polymerization of tubulin, disrupt microtubular structure in cancer cells, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-9(5-11)12(15)8-14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRLKRIPUNSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



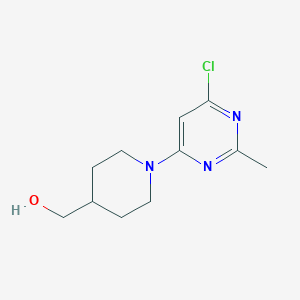
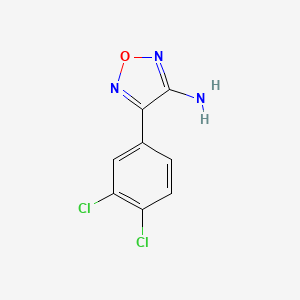
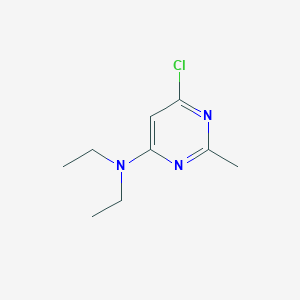
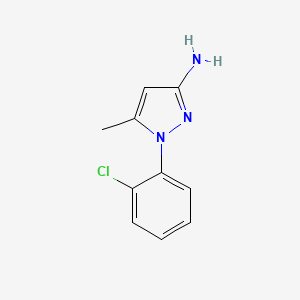
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
